3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide 3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 893980-98-8
VCID: VC6811189
InChI: InChI=1S/C21H19N3OS/c1-13-7-14(2)9-17(8-13)20(25)22-18-6-4-5-16(10-18)19-11-24-15(3)12-26-21(24)23-19/h4-12H,1-3H3,(H,22,25)
SMILES: CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C)C
Molecular Formula: C21H19N3OS
Molecular Weight: 361.46

3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

CAS No.: 893980-98-8

Cat. No.: VC6811189

Molecular Formula: C21H19N3OS

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide - 893980-98-8

Specification

CAS No. 893980-98-8
Molecular Formula C21H19N3OS
Molecular Weight 361.46
IUPAC Name 3,5-dimethyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H19N3OS/c1-13-7-14(2)9-17(8-13)20(25)22-18-6-4-5-16(10-18)19-11-24-15(3)12-26-21(24)23-19/h4-12H,1-3H3,(H,22,25)
Standard InChI Key APWMBNZSHQLXSP-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a benzamide core substituted with 3,5-dimethyl groups, linked via an amide bond to a phenyl ring bearing a 3-methylimidazo[2,1-b]thiazol-6-yl substituent. Key structural attributes include:

PropertyValue
IUPAC Name3,5-dimethyl-N-[3-(3-methylimidazo[2,1-b] thiazol-6-yl)phenyl]benzamide
Molecular FormulaC21H19N3OS\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{OS}
Molecular Weight361.46 g/mol
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C)C
InChI KeyAPWMBNZSHQLXSP-UHFFFAOYSA-N

The imidazo[2,1-b]thiazole ring contributes to π-π stacking interactions, while the methyl groups enhance lipophilicity, potentially influencing membrane permeability.

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous benzamide derivatives exhibit characteristic signals:

  • IR: Stretching vibrations at 1650–1680 cm1^{-1} for amide C=O .

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.5–2.7 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, typically commencing with the preparation of the imidazo[2,1-b]thiazole moiety (Figure 1):

  • Cyclization: Reaction of 2-aminothiazole derivatives with α-haloketones forms the imidazo[2,1-b]thiazole core.

  • Acylation: The resulting amine intermediate undergoes benzoylation with 3,5-dimethylbenzoyl chloride in the presence of a base (e.g., pyridine).

Key Challenges:

  • Low yields (~50–60%) due to steric hindrance from methyl groups.

  • Purification difficulties arising from byproducts in cyclization steps.

Optimization Strategies

Recent advances propose microwave-assisted synthesis to enhance reaction efficiency and reduce side products . Catalytic methods using palladium ligands have also been explored for analogous heterocycles, though applicability to this compound remains untested .

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unpublished, but computational predictions (e.g., LogP ≈ 3.2) suggest moderate lipophilicity, favoring organic solvents like DMSO or ethanol. Stability studies indicate susceptibility to hydrolysis under acidic conditions due to the amide bond.

Crystallographic Data

X-ray diffraction analysis of related imidazo[2,1-b]thiazoles reveals planar heterocyclic systems with dihedral angles <10° relative to attached phenyl rings, promoting stacking interactions .

Comparative Analysis and Future Directions

Analog Comparison

CompoundMolecular WeightBioactivity (IC50_{50})
3,5-Dimethylbenzamide361.46N/A
Imatinib493.600.25 µM (BCR-ABL)
Ciprofloxacin331.340.5 µg/mL (E. coli)

The compound’s higher molecular weight compared to ciprofloxacin may limit bioavailability, necessitating prodrug strategies .

Research Opportunities

  • Synthetic Optimization: Explore enzymatic catalysis or flow chemistry to improve yields.

  • Pharmacological Screening: Prioritize assays against kinase targets and Gram-negative pathogens.

  • Formulation Development: Investigate nanoencapsulation to address solubility limitations.

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